molecular formula C6H16ClNO2 B1446984 1,1-Dimethoxybutan-2-amine hydrochloride CAS No. 1795437-28-3

1,1-Dimethoxybutan-2-amine hydrochloride

Cat. No. B1446984
M. Wt: 169.65 g/mol
InChI Key: BQOQGQLXRDLTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethoxybutan-2-amine hydrochloride is a chemical compound with the CAS Number: 1795437-28-3 . It has a molecular weight of 169.65 . The IUPAC name for this compound is 1,1-dimethoxybutan-2-amine hydrochloride . It appears as an oil at room temperature .


Molecular Structure Analysis

The InChI code for 1,1-Dimethoxybutan-2-amine hydrochloride is 1S/C6H15NO2.ClH/c1-4-5(7)6(8-2)9-3;/h5-6H,4,7H2,1-3H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

1,1-Dimethoxybutan-2-amine hydrochloride is an oil at room temperature . It has a molecular weight of 169.65 .

Scientific Research Applications

Antineoplastic Agents

One significant application of related compounds involves the synthesis of antineoplastic agents, where a derivative was synthesized and evaluated for its cancer cell growth inhibitory properties. Specifically, amine derivatives exhibited potent activity against a panel of human and animal cancer cell lines, indicating their potential as cancer therapeutics. These compounds were found to inhibit tubulin polymerization by binding at the colchicine site, a critical mechanism for their antiproliferative activity (Pettit et al., 2003).

Organic Syntheses

In organic synthesis, derivatives of 1,1-Dimethoxybutan-2-amine hydrochloride have been employed as intermediates for constructing complex molecular architectures. For instance, an efficient method for preparing versatile building blocks, 1-substituted 2,2-dimethoxyethylamine hydrochlorides, was developed, showcasing the compound's utility in synthesizing a wide range of substrates with broad application potential (Liu et al., 2009).

Asymmetric Synthesis

In asymmetric synthesis, chiral derivatives of 1,1-Dimethoxybutan-2-amine hydrochloride have been utilized for their unique ability to induce chirality in the synthesis of complex molecules. A novel amine ligand synthesized from related compounds was used to develop a chiral palladacycle, which proved effective in asymmetric hydrophosphination reactions, further illustrating the compound's versatility in facilitating the synthesis of enantiomerically pure products (Yap et al., 2014).

Polymer Science

In polymer science, the functionalization of oligobutadienes with primary amine groups derived from similar compounds has led to new hardeners for epoxy resins. These functionalized polybutadienes were synthesized through thiol-ene addition, demonstrating the compound's role in creating materials with tunable thermal properties, which could have implications in various industrial applications (Auvergne et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,1-dimethoxybutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2.ClH/c1-4-5(7)6(8-2)9-3;/h5-6H,4,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOQGQLXRDLTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethoxybutan-2-amine hydrochloride

CAS RN

1795437-28-3
Record name 1,1-dimethoxybutan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethoxybutan-2-amine hydrochloride
Reactant of Route 2
1,1-Dimethoxybutan-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,1-Dimethoxybutan-2-amine hydrochloride
Reactant of Route 4
1,1-Dimethoxybutan-2-amine hydrochloride
Reactant of Route 5
1,1-Dimethoxybutan-2-amine hydrochloride
Reactant of Route 6
1,1-Dimethoxybutan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.